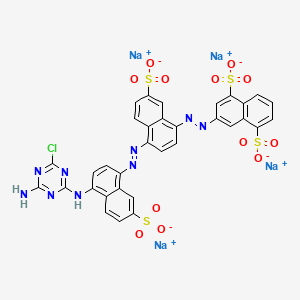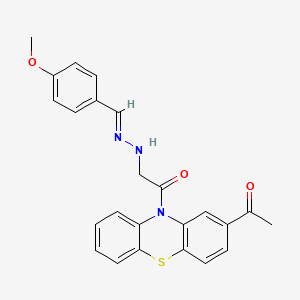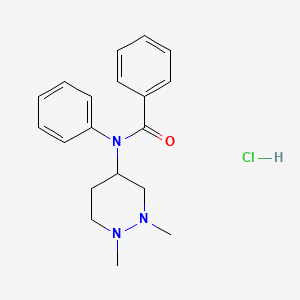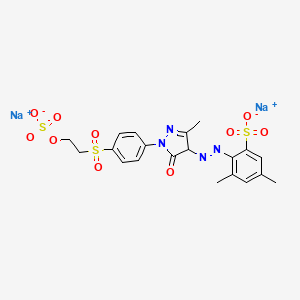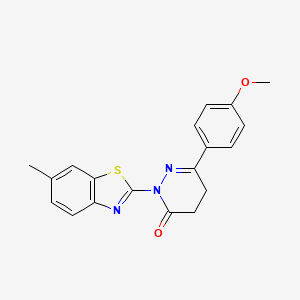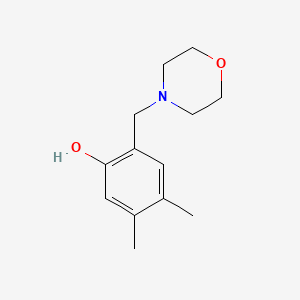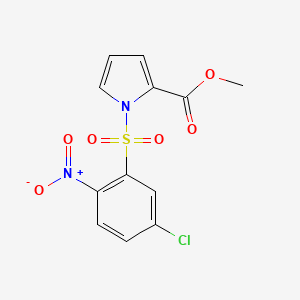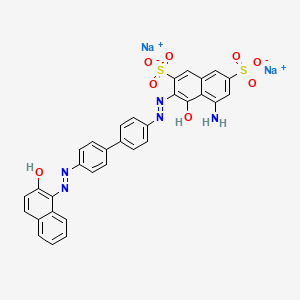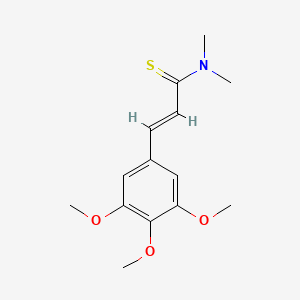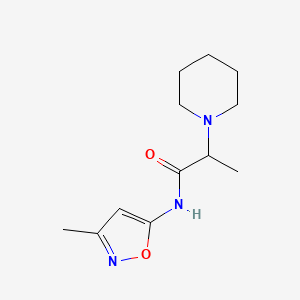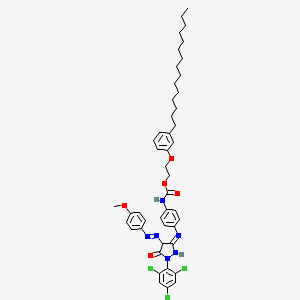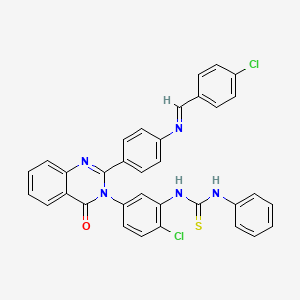
4-Keto-7-nitrotetrahydrobenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Reagents and Conditions: Common reagents used in the synthesis of such compounds include organic solvents, catalysts, and specific reactants tailored to the desired chemical structure.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
CCRIS 8476 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions often require specific conditions such as controlled temperature, pressure, and pH levels.
Major Products: The products formed from these reactions depend on the specific reactants and conditions used, leading to various derivatives and intermediates.
Scientific Research Applications
CCRIS 8476 has a wide range of scientific research applications, including:
Chemistry: It is used in studies related to organic synthesis, reaction mechanisms, and chemical properties.
Biology: The compound is investigated for its biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic applications and its role in understanding disease mechanisms.
Industry: CCRIS 8476 is utilized in the development of new materials, pharmaceuticals, and chemical products.
Mechanism of Action
The mechanism of action of CCRIS 8476 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, compounds in the CCRIS database are typically studied for their effects on cellular processes, including:
Molecular Targets: These may include enzymes, receptors, and other proteins involved in critical biological pathways.
Pathways Involved: The compound may influence pathways related to cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
CCRIS 8476 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functions include other entries in the CCRIS database, which are studied for their carcinogenic potential and biological activity.
Uniqueness: The specific chemical structure and properties of CCRIS 8476 make it distinct, with unique applications and effects that differentiate it from other compounds.
Properties
CAS No. |
272438-31-0 |
|---|---|
Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
7-nitro-2,3-dihydro-1H-benzo[a]anthracen-4-one |
InChI |
InChI=1S/C18H13NO3/c20-17-7-3-6-13-14(17)8-9-15-16(13)10-11-4-1-2-5-12(11)18(15)19(21)22/h1-2,4-5,8-10H,3,6-7H2 |
InChI Key |
XJTRRIGLTHKDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C(C4=CC=CC=C4C=C23)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


